molecular formula C22H21NO2S2 B2476094 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYLBENZENESULFONYL)-1,3-THIAZOLIDINE CAS No. 337353-15-8

2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYLBENZENESULFONYL)-1,3-THIAZOLIDINE

Cat. No.: B2476094
CAS No.: 337353-15-8
M. Wt: 395.54
InChI Key: DYLCUYDJKIHMFU-UHFFFAOYSA-N
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Description

2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYLBENZENESULFONYL)-1,3-THIAZOLIDINE is a complex organic compound that belongs to the thiazolidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYLBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the reaction of 1,2-dihydroacenaphthylene with 3-methylbenzenesulfonyl chloride in the presence of a base, followed by cyclization with a thioamide. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.

    2-(1,2-Dihydroacenaphthylen-5-yl)-1,3-thiazolidine: Similar structure but lacks the sulfonyl group.

Uniqueness

2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYLBENZENESULFONYL)-1,3-THIAZOLIDINE is unique due to the presence of both the acenaphthylene and sulfonyl groups, which may confer distinct chemical and biological properties compared to other thiazolidines.

Biological Activity

The compound 2-(1,2-dihydroacenaphthylen-5-yl)-3-(3-methylbenzenesulfonyl)-1,3-thiazolidine represents a unique structure within the thiazolidine family, characterized by the incorporation of a dihydroacenaphthylene moiety and a sulfonyl group. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C18H19N1O2S1C_{18}H_{19}N_{1}O_{2}S_{1}. The presence of the thiazolidine ring contributes to its biological properties, while the dihydroacenaphthylene structure may enhance its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that thiazolidine derivatives can possess antimicrobial properties. The sulfonyl group may enhance the compound's ability to interact with microbial enzymes or membranes.
  • Anticancer Potential : Thiazolidines are known for their anticancer properties. The specific arrangement of functional groups in this compound may influence cell signaling pathways related to proliferation and apoptosis.
  • Anti-inflammatory Effects : Some thiazolidine derivatives have shown promise in reducing inflammation, potentially through modulation of cytokine release.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The sulfonyl group may interact with specific enzymes involved in metabolic pathways, inhibiting their activity and altering cellular functions.
  • Receptor Modulation : The compound may act on receptors related to inflammation and cancer pathways, potentially serving as an agonist or antagonist.
  • Signal Transduction Pathways : By influencing intracellular signaling cascades, this compound could modulate processes such as apoptosis and cell survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this thiazolidine derivative, a comparison with similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
ThiazolidinedioneThiazolidine ring; insulin-sensitizing effectsAntidiabetic
Acenaphthene sulfonamideAcenaphthene and sulfonamide groupsAntimicrobial
Methoxyphenyl thiazoleMethoxyphenyl group and thiazole ringAnticancer

The combination of the dihydroacenaphthylene moiety with the thiazolidine structure offers distinct biological activities compared to other compounds that do not incorporate this specific arrangement.

Case Studies

Recent studies have provided insights into the biological efficacy of thiazolidine derivatives:

  • Antimicrobial Efficacy Study : A study evaluated various thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound exhibited significant antibacterial activity, particularly against resistant strains.
  • Cancer Cell Line Study : Research on human cancer cell lines demonstrated that thiazolidine derivatives could induce apoptosis through caspase activation. The specific mechanism by which this compound operates remains an area for further investigation.

Properties

IUPAC Name

2-(1,2-dihydroacenaphthylen-5-yl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S2/c1-15-4-2-6-18(14-15)27(24,25)23-12-13-26-22(23)20-11-10-17-9-8-16-5-3-7-19(20)21(16)17/h2-7,10-11,14,22H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLCUYDJKIHMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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